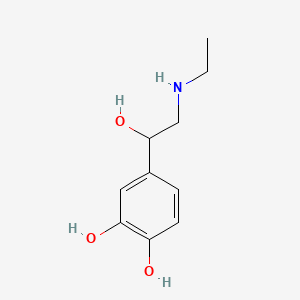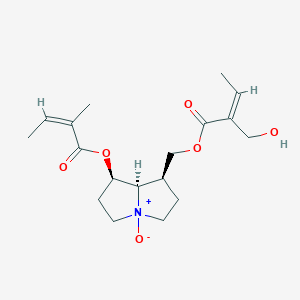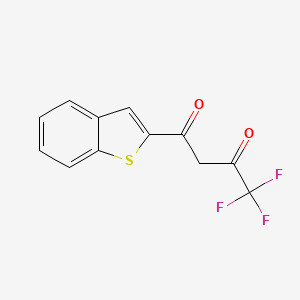
1,6-Bis(dimethoxyphosphoryl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(dimethoxyphosphoryl)hexane is an organic compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of two dimethoxyphosphoryl groups attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(dimethoxyphosphoryl)hexane typically involves the reaction of hexane-1,6-diol with dimethyl phosphite in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation or chromatography is also common to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis(dimethoxyphosphoryl)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: Nucleophilic substitution reactions can replace the dimethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
1,6-Bis(dimethoxyphosphoryl)hexane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 1,6-Bis(dimethoxyphosphoryl)hexane involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Bis(diphenylphosphino)hexane
- 1,6-Bis(diphenylphosphoryl)hexane
- Hexane-1,6-diol
Uniqueness
1,6-Bis(dimethoxyphosphoryl)hexane is unique due to its specific structural features, such as the presence of dimethoxyphosphoryl groups. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds. For example, the dimethoxyphosphoryl groups can participate in specific coordination chemistry and catalysis applications that other similar compounds may not.
Propriétés
Formule moléculaire |
C10H24O6P2 |
|---|---|
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
1,6-bis(dimethoxyphosphoryl)hexane |
InChI |
InChI=1S/C10H24O6P2/c1-13-17(11,14-2)9-7-5-6-8-10-18(12,15-3)16-4/h5-10H2,1-4H3 |
Clé InChI |
GDLODMVMRRXGDC-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CCCCCCP(=O)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)

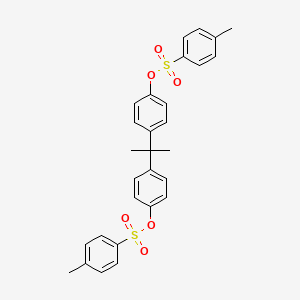
![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
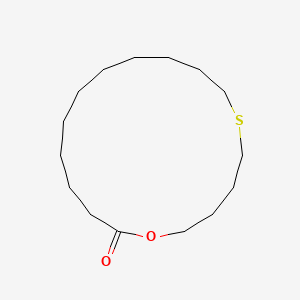
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
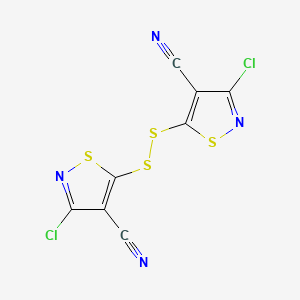
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
